molecular formula C14H15NO2S B6536832 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058259-07-6

2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536832
CAS No.: 1058259-07-6
M. Wt: 261.34 g/mol
InChI Key: YMMGWSACYRIARZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-methylphenoxy group and a thiophen-3-ylmethyl substituent. Its structure combines aromatic (phenoxy) and heteroaromatic (thiophene) moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-3-2-4-13(7-11)17-9-14(16)15-8-12-5-6-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMGWSACYRIARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with thiophen-3-ylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient mixing .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide and related acetamides:

Compound Name Substituents/Functional Groups Synthesis Method Melting Point (°C) Key Spectral Data (NMR, IR) Biological Activity (if available) Reference
2-(3-Methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide 3-methylphenoxy, thiophen-3-ylmethyl Not explicitly described (likely acyl chloride intermediate) N/A N/A N/A N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl, 3-cyanothiophen-2-yl Two-step: Acyl chloride activation + amidation N/A IR: 1675 cm⁻¹ (C=O), NMR: δ 7.2–7.4 (thiophene protons) N/A
2-(4-Fluorobenzenesulfonamido)-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (K306) 4-fluorobenzenesulfonamido, thiomorpholine sulfonyl Boc deprotection + sulfonylation 177–180 ¹H NMR: δ 7.8 (d, Ar-H), IR: 1340 cm⁻¹ (S=O) SHIP1 activation (IC₅₀: 0.8 µM)
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Isoxazolylmethyl, pyridinyl, fluoroindolinone One-step condensation N/A MS: m/z 5.797 (logP) Anticancer (IC₅₀: ~5–6 µM)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-acetylthiophen-2-yl, bromoacetamide One-step from 3-acetylthiophen-2-amine N/A ¹H NMR: δ 2.5 (s, CH₃CO), 13C NMR: δ 190 (C=O) Intermediate for heterocyclic chemistry
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide Trimethoxybenzylidene, trifluoromethylphenyl Multi-step (thiazolidinone formation) 160–161 ¹H NMR: δ 3.73 (OCH₃), MS: m/z 557 [M⁺] Antidiabetic (α-glucosidase inhibition)

Key Observations:

Structural Variations: Aromatic vs. Heteroaromatic Substituents: The target compound’s 3-methylphenoxy group contrasts with sulfonamide (K306) or thiazolidinone (Compound 25) moieties in analogs. These groups influence solubility and target binding; sulfonamides enhance enzyme inhibition (e.g., SHIP1 activation in K306) .

Synthetic Routes :

  • The target compound likely employs acyl chloride intermediates (common in acetamide synthesis), similar to ’s two-step method. In contrast, K306 uses Boc deprotection and sulfonylation, emphasizing modular derivatization .
  • One-step syntheses (e.g., bromoacetamide in ) are simpler but less flexible for introducing diverse substituents .

Physicochemical Properties: Melting Points: Sulfonamide-containing compounds (e.g., K306, m.p. 177–180°C) generally exhibit higher melting points than non-polar analogs due to hydrogen bonding . Spectroscopic Signatures: IR stretches for C=O (~1675 cm⁻¹) and S=O (~1340 cm⁻¹) are consistent across acetamides and sulfonamides, respectively .

Biological Relevance :

  • While the target compound’s activity is unspecified, structural analogs show diverse applications: SHIP1 activation (K306) , anticancer activity () , and enzyme inhibition (Compound 25) .

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